molecular formula C9H10N2O2 B8074436 (R)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one

(R)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one

Cat. No.: B8074436
M. Wt: 178.19 g/mol
InChI Key: ZHNDGCJXEHFSRM-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one is a heterocyclic compound that features a seven-membered ring containing nitrogen and oxygen atoms. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and oxazepinone functionalities makes it a versatile intermediate for the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Cyclization of Amino Alcohols: : One common method involves the cyclization of 2-amino-2’-hydroxybiphenyl derivatives. This reaction typically requires a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions to form the oxazepinone ring.

  • Reductive Amination: : Another approach is the reductive amination of 2-hydroxybenzaldehyde with an appropriate amine, followed by cyclization. This method often employs reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of ®-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and continuous flow reactors might be used to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The oxazepinone ring can be reduced to the corresponding amine using reducing agents such as LiAlH4.

    Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles like acyl chlorides or sulfonyl chlorides to form amides or sulfonamides.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: LiAlH4 or NaBH4 in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Amides or sulfonamides.

Scientific Research Applications

Chemistry

In organic synthesis, ®-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one serves as a building block for the construction of more complex molecules

Biology

This compound has potential applications in the development of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, derivatives of ®-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one are being explored for their therapeutic potential. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the pharmaceutical industry, this compound can be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its versatility also makes it useful in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism by which ®-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely, but common targets include kinases, proteases, and G-protein coupled receptors (GPCRs).

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-benzo[b][1,4]oxazepin-4(5H)-one: Lacks the amino group, making it less versatile in terms of functionalization.

    3-Amino-2,3-dihydro-1H-benzo[b][1,4]oxazepin-4(5H)-one: Similar structure but different stereochemistry, which can lead to different biological activities.

    2,3-Dihydrobenzo[b][1,4]oxazepin-4(5H)-one: Lacks both the amino and hydroxyl groups, limiting its reactivity.

Uniqueness

®-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one is unique due to its specific stereochemistry and the presence of both amino and oxazepinone functionalities. This combination allows for a wide range of chemical modifications and biological interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(3R)-3-amino-3,5-dihydro-2H-1,5-benzoxazepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-6-5-13-8-4-2-1-3-7(8)11-9(6)12/h1-4,6H,5,10H2,(H,11,12)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNDGCJXEHFSRM-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C2O1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C(=O)NC2=CC=CC=C2O1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Name
O=C1Nc2ccccc2OCC1N1C(=O)c2ccccc2C1=O
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Synthesis routes and methods II

Procedure details

A suspension of 1.85 g of 3-phthalimido-2,3-dihydro-1,5-benzoxazepin-4(5H)-one in 60 ml of absolute ethanol is treated with 0.31 ml of hydrazine hydrate and the reaction mixture is heated to reflux for 1.5 hr. After cooling to room temperature, the solid is removed by filtration and the filtrate is concentrated in vacuo. The residue is dissolved in chloroform and filtered and concentrated a second time to afford 3-amino-2,3-dihydro-1,5-benzoxazepin-4(5H)-one; m.p. 65°-70°; NMR (CDCl3) δ 6.50-7.60 (m, 4), 3.60-5.30 (m, 3), 3.25 [d (broad), 1].
Name
3-phthalimido-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
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1.85 g
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60 mL
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0.31 mL
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one
Reactant of Route 2
(R)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one
Reactant of Route 3
(R)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one
Reactant of Route 4
(R)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one
Reactant of Route 5
(R)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one
Reactant of Route 6
(R)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one

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